molecular formula C25H23N3O6S B2799568 Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-56-3

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2799568
CAS No.: 851947-56-3
M. Wt: 493.53
InChI Key: CCPYAMZLZHPOLB-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives related to Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate are crucial in the synthesis of a wide range of heterocyclic compounds. For example, the synthesis and reactions of pyridazine derivatives and related compounds, such as Pyrrolo[2,3-c]pyridazines and Furo[2,3-c]pyndazines, have been extensively studied. These compounds are obtained through cyclization and condensation reactions from related pyridazinone precursors, offering a pathway to novel heterocyclic frameworks with potential biological activity (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Novel Synthetic Pathways

The compound serves as a precursor in the creation of diverse heterocycles, illustrating its versatility in synthetic organic chemistry. For instance, a study described the conversion of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate into various novel heterocyclic structures, showcasing the compound's utility in generating biologically relevant molecules (Deeb & El-Abbasy, 2006).

Antimicrobial and Biological Activities

Further research into pyrimidine derivatives synthesized from related compounds has demonstrated antimicrobial properties. These studies highlight the potential of this compound derivatives in contributing to the development of new antimicrobial agents, underscoring the importance of these compounds in medicinal chemistry (Farag, Kheder, & Mabkhot, 2008).

Properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-4-34-25(31)22-17-14-35-23(21(17)24(30)28(27-22)16-8-6-5-7-9-16)26-20(29)13-15-10-11-18(32-2)19(12-15)33-3/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPYAMZLZHPOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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